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molecular formula C16H15N3O2 B8718609 BENZYL ALCOHOL, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- CAS No. 75318-77-3

BENZYL ALCOHOL, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)-

Cat. No. B8718609
M. Wt: 281.31 g/mol
InChI Key: BHBLWLPZKZBBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04535090

Procedure details

A suspension of 16 g of 4-[2-(3-methoxybenzyliden)hydrazino]-1H-2,3-benzoxazine in 160 ml of anhydrous xylene is refluxed for 45 minutes and then cooled to about 0° C. The solid which precipitates is recovered by filtration and recrystallized from ethanol yielding 14.7 g of the compound of the title. M.p. 157°-59° C.
Name
4-[2-(3-methoxybenzyliden)hydrazino]-1H-2,3-benzoxazine
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:19]=[CH:20][CH:21]=1)[CH:6]=[N:7][NH:8][C:9]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[CH2:12][O:11][N:10]=1>C1(C)C(C)=CC=CC=1>[OH:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:9]1[NH:8][N:7]=[C:6]([C:5]2[CH:19]=[CH:20][CH:21]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:10]=1

Inputs

Step One
Name
4-[2-(3-methoxybenzyliden)hydrazino]-1H-2,3-benzoxazine
Quantity
16 g
Type
reactant
Smiles
COC=1C=C(C=NNC2=NOCC3=C2C=CC=C3)C=CC1
Name
Quantity
160 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solid which precipitates
FILTRATION
Type
FILTRATION
Details
is recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol yielding 14.7 g of the compound of the title

Outcomes

Product
Name
Type
Smiles
OCC1=C(C=CC=C1)C1=NC(=NN1)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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